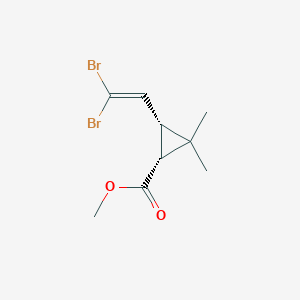
2-Chloro-4-(methylsulfonyl)benzoic acid
Vue d'ensemble
Description
2-Chloro-4-(methylsulfonyl)benzoic acid is a chemical compound with the empirical formula C8H7ClO4S . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .
The process involves the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom . The molecular weight is 234.66 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 454.8±45.0 °C at 760 mmHg, and a flash point of 228.8±28.7 °C . The compound has a molar refractivity of 51.3±0.4 cm3, a polar surface area of 80 Å2, and a molar volume of 155.7±3.0 cm3 .Applications De Recherche Scientifique
Environmental Toxicology
A study highlighted the toxicity of sulcotrione and its photoproducts, including 2-chloro-4-(methylsulfonyl)benzoic acid (CMBA), towards Vibrio fischeri in aquatic environments. This research is crucial for understanding the environmental impact of pesticide degradation products, particularly their effect on non-target organisms in aquatic ecosystems (Wiszniowski et al., 2011).
Chemical Synthesis and Production
Several studies have focused on the synthesis of this compound and related compounds. For instance, Yin (2002) described a convenient method for preparing 4-(methylsulfonyl)benzoic acid, a related compound, demonstrating cost-effective and environmentally friendly production techniques suitable for large-scale manufacturing (Yin, 2002).
Photocatalytic Degradation
Research by Wei et al. (2017) developed a Cu(I)- and HNO3-catalyzed oxidation process for converting 2-chloro-4-(methylsulfonyl)toluene to this compound. This process demonstrated an excellent yield and purity, showing the potential for efficient and environmentally friendly degradation of toluene derivatives (Wei et al., 2017).
Occupational Health and Safety
Studies by Suojalehto et al. (2017, 2015) identified 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, a derivative of this compound, as a new cause of occupational asthma, rhinitis, and urticaria. These findings emphasize the importance of exposure control measures in preventing related diseases in the workplace (Suojalehto et al., 2017); (Suojalehto et al., 2015).
Organic Chemistry and Reactions
Studies on the oxidation and transformation of various benzoic acid derivatives, including this compound, contribute to the broader understanding of chemical reaction mechanisms and kinetics. These studies have practical implications in organic synthesis and industrial applications (Angadi & Tuwar, 2010); (Yu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTWSFIIFMWHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201364 | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53250-83-2 | |
| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053250832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(methylsulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthesis routes for 2-chloro-4-(methylsulfonyl)benzoic acid?
A1: Two main synthesis routes have been explored for this compound:
- Direct Oxidation of 2-chloro-4-(methylsulfonyl)toluene: This method utilizes liquid-phase catalytic oxidation, typically employing an Amoco catalyst and acetic acid as the solvent []. Reaction parameters like temperature, pressure, reaction time, water content, and substrate concentration significantly influence the yield [].
- Two-Step Synthesis from 4-(Methylsulfonyl)toluene: This approach involves chlorination of 4-(methylsulfonyl)toluene followed by oxidation. Chlorination is conducted using chlorine gas in a low-polar solvent like carbon tetrachloride or methyl chloride with iron as a catalyst []. Subsequently, nitric acid is used to oxidize the intermediate 2-chloro-4-(methylsulfonyl)toluene to the desired benzoic acid derivative [].
Q2: What are the optimal conditions for maximizing the yield of this compound in the liquid-phase catalytic oxidation method?
A: Research suggests that a reaction temperature of 150-160 °C, pressure of 0.7-1.0 MPa, reaction time of 50-60 minutes, water content below 10%, and a substrate concentration of 14% are optimal for achieving high yields exceeding 90% with a conversion rate of 98% [].
Q3: Besides its use as a chemical intermediate, has this compound been associated with any biological effects?
A: Interestingly, this compound has been identified as a photodegradation product of the herbicide sulcotrione []. While considered less toxic than atrazine, the emergence of this compound and other photoproducts from sulcotrione raises concerns about potential impacts on aquatic organisms like Vibrio fischeri bacteria [].
Q4: Are there any known occupational health hazards associated with this compound?
A: Recent studies have revealed that exposure to 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, a derivative of this compound, can lead to occupational asthma, rhinitis, and contact urticaria [, ]. These effects appear to be mediated by IgE-mediated sensitization, highlighting the importance of stringent exposure control measures in occupational settings handling this compound [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)






